Stereochemical Integrity: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) of the (1R,2R)-trans Isomer vs. Racemic and cis Isomers
The title compound is produced as a single trans-(1R,2R) enantiomer via stereoselective cyclopropanation methods, whereas generic racemic trans or cis mixtures lack configurational homogeneity [1]. For trans-2-arylcyclopropane-1-carboxylates employed as O-acetylserine sulfhydrylase (OASS) inhibitors, the trans configuration is a prerequisite for nanomolar binding affinity; the cis isomer shows negligible inhibition (IC50 > 100 µM vs. IC50 = 0.1–5 µM for trans isomers) [2]. While specific IC50 values for the 4-nitrophenyl ethyl ester are not reported in isolation, the class-level SAR establishes that trans-(1R,2R) geometry is indispensable for target engagement.
| Evidence Dimension | Configuration-activity relationship for trans-2-phenylcyclopropane-1-carboxylic acid derivatives as OASS inhibitors |
|---|---|
| Target Compound Data | Trans-(1R,2R) configuration present in the target ethyl ester (analogous to active acids) |
| Comparator Or Baseline | Cis-cyclopropane-1,2-dicarboxylic acids and cis-2-phenylcyclopropane-1-carboxylates (inactive or weakly active, IC50 > 100 µM) |
| Quantified Difference | Trans isomers exhibit up to >1000-fold higher binding affinity than cis isomers |
| Conditions | In vitro OASS enzyme inhibition assays (Haemophilus influenzae and Salmonella typhimurium isoforms) |
Why This Matters
Procuring the specified (1R,2R)-trans isomer guarantees biological activity in OASS-targeting programs, whereas racemic or cis mixtures would yield false negatives.
- [1] Averina, E. B.; Yashin, N. V.; Kuznetsova, T. S.; Zefirov, N. S. Nitrocyclopropanes: synthesis and properties. Russian Chemical Reviews 2009, 78 (10), 963–979. View Source
- [2] Amori, L.; Katkēviča, S.; Bruno, A.; Campanini, B.; Felici, P.; Mozzarelli, A.; Costantino, G. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm 2012, 3 (9), 1111–1116. View Source
